4-((3-Methoxyphenyl)thio)butanoic acid
Description
4-((3-Methoxyphenyl)thio)butanoic acid is a thioether-functionalized carboxylic acid characterized by a sulfur atom bridging a 3-methoxyphenyl group and a butanoic acid chain. Its molecular formula is C₁₁H₁₂O₃S (calculated based on structural analogs), with a molecular weight of 224.28 g/mol.
For example, compounds like 4-((5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (8s) are synthesized with yields ranging from 68% to 94%, followed by purification via HPLC and structural confirmation through NMR and HRMS .
Properties
Molecular Formula |
C11H14O3S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C11H14O3S/c1-14-9-4-2-5-10(8-9)15-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13) |
InChI Key |
PIYQKNNMKURSLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methoxyphenyl)thio)butanoic acid typically involves the following steps:
Thioether Formation: The reaction between 3-methoxyphenylthiol and a suitable butanoic acid derivative, such as 4-bromobutanoic acid, under basic conditions (e.g., using sodium hydroxide) to form the thioether linkage.
Acidification: The resulting intermediate is then acidified to yield the final product, 4-((3-Methoxyphenyl)thio)butanoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3-Methoxyphenyl)thio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: 4-((3-Methoxyphenyl)sulfinyl)butanoic acid, 4-((3-Methoxyphenyl)sulfonyl)butanoic acid.
Reduction: 4-((3-Methoxyphenyl)thio)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3-Methoxyphenyl)thio)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((3-Methoxyphenyl)thio)butanoic acid involves its interaction with various molecular targets and pathways:
Oxidative Stress Pathways: The compound may exert its effects by modulating oxidative stress pathways, potentially through the inhibition of reactive oxygen species (ROS) production.
Inflammatory Pathways: It may also influence inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table highlights critical structural and synthetic differences between 4-((3-Methoxyphenyl)thio)butanoic acid and its analogs:
Electronic and Steric Effects
- Thioether vs. Ether Linkages: The thioether group in 4-((3-Methoxyphenyl)thio)butanoic acid confers greater lipophilicity and reduced hydrogen-bonding capacity compared to the ether-linked 4-(3-methoxyphenoxy)butanoic acid . This difference may enhance membrane permeability in biological systems.
Substituent Effects
- Methoxy Position: The 3-methoxy group on the phenyl ring may sterically hinder interactions compared to 4-methoxy derivatives. For instance, 4-(4-methoxyphenoxy)butanoic acid exhibits reduced catalytic efficiency in enzyme assays due to extended chain length .
- Halogenated Analogs : Chloro-substituted analogs (e.g., 8s , 19b ) show enhanced inhibitory potency, likely due to electronegative effects stabilizing enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
